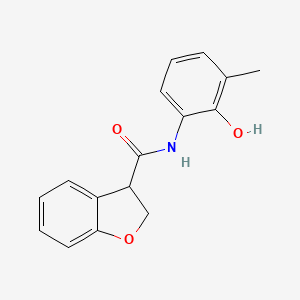
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves inhibition of fungal cell wall synthesis by targeting the enzyme 1,3-beta-D-glucan synthase. This enzyme is responsible for the synthesis of the fungal cell wall, which is essential for the survival of the organism. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and good bioavailability. The compound is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 1-2 hours of administration. It is primarily metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal strains, making it a promising candidate for the development of new antifungal drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide. One area of interest is the development of new antifungal drugs based on the structure of this compound. Another potential direction is the investigation of its potential applications in other fields, such as cancer research or drug delivery systems. Further research is needed to fully explore the potential of this compound and its derivatives.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1H-1,2,4-triazole-5-amine in the presence of sodium hydride to form 3-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide. The resulting compound is then reacted with piperidine-1-carboxylic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a novel antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-4-2-6-13(8-11)18-15(21)20-7-3-5-12(9-20)14-16-10-17-19-14/h2,4,6,8,10,12H,3,5,7,9H2,1H3,(H,18,21)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHFBEDXCBXDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)







